(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
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Overview
Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these messengers within the cell. This results in a range of effects, including bronchodilation and anti-inflammatory actions .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates a variety of target proteins, leading to changes in their activity. This can result in relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammatory responses .
Pharmacokinetics
As an inhaled treatment, it can be assumed that the compound is rapidly absorbed into the lung tissue and distributed locally, which would contribute to its bioavailability and efficacy .
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre make it an effective treatment for chronic obstructive pulmonary disease (COPD). It helps to alleviate symptoms such as breathlessness and persistent coughing, improving the quality of life for patients with this condition .
Biochemical Analysis
Biochemical Properties
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a heterocyclic compound that contains both a triazole and an indazole ring The presence of these rings may allow it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to other triazole and indazole compounds, it may influence cell function by interacting with various cellular pathways
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activities, including anticancer, antimicrobial, and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O, and it possesses a unique structure combining triazole and piperidine moieties. This combination is known to enhance biological activity due to the diverse interactions these groups can have with biological targets.
1. Anticancer Activity
Research indicates that compounds containing triazole and indazole rings often exhibit significant anticancer properties. For example, studies have shown that derivatives of indazole can inhibit various cancer cell lines:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 (Breast) | 27.3 |
Compound B | HCT116 (Colon) | 6.2 |
The above data suggests that the compound could potentially inhibit tumor growth through mechanisms similar to those observed in related compounds .
2. Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially disrupting their function. Studies have reported that related triazole compounds exhibit broad-spectrum antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
3. Neuropharmacological Effects
The piperidine component of the compound has been linked to neuropharmacological effects, particularly in modulating neurotransmitter systems. Research into similar piperidine derivatives has shown promise in treating neurodegenerative disorders by acting as antagonists at adenosine receptors, which play a crucial role in neuroprotection .
Case Study 1: Anticancer Screening
In a study assessing the anticancer activity of various triazole derivatives, the compound exhibited notable cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating effective inhibition of cell proliferation . The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of similar triazole-based compounds against common bacterial strains. The findings indicated that these compounds significantly reduced bacterial growth at low concentrations, suggesting potential for development as new antibiotics .
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-21-17(25-2)14-4-3-12(11-15(14)19-21)16(24)22-8-5-13(6-9-22)23-10-7-18-20-23/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGNBMUAGKJOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)N4C=CN=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.